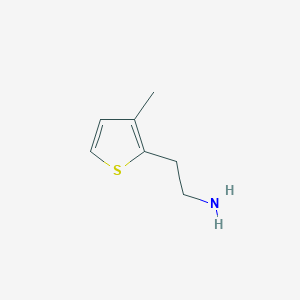

2-(3-Methyl-2-thienyl)ethanamine

Übersicht

Beschreibung

2-(3-Methyl-2-thienyl)ethanamine is an organic compound with the molecular formula C7H11NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)ethanamine typically involves the functionalization of thiophene derivatives. One common method is the nucleophilic substitution reaction where a thiophene derivative is reacted with an appropriate amine source under controlled conditions . Another approach involves the condensation reactions such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methyl-2-thienyl)ethanamine undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, sulfonating agents, and nitrating agents.

Nucleophilic Substitution: Reagents such as alkyl halides and amines are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various alkylated or aminated products .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

2-(3-Methyl-2-thienyl)ethanamine has been studied for its potential pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds. Its structural features allow it to interact with various biological targets, making it valuable in drug development.

Case Study:

A notable application is its role in synthesizing novel antidepressants and anxiolytics. Research has indicated that derivatives of this compound exhibit selective serotonin reuptake inhibition, which is crucial for treating mood disorders. For instance, a study demonstrated that modifications to the thienyl moiety significantly enhanced the compound's affinity for serotonin receptors, leading to improved therapeutic profiles .

Organic Synthesis

Synthetic Applications:

The compound serves as an important building block in organic synthesis. Its unique thienyl structure allows for various chemical transformations, including alkylation and acylation reactions.

Data Table: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Reflux with alkyl halides | 85 | |

| Acylation | Reaction with acyl chlorides | 90 | |

| Mannich Reaction | With formaldehyde and amines | 75 |

These synthetic routes highlight the versatility of this compound in creating complex organic molecules.

Material Science

Polymer Chemistry:

In material science, this compound has been explored for its potential use in synthesizing conductive polymers. Its thienyl group contributes to the electronic properties of polymers, making them suitable for applications in organic electronics.

Case Study:

A research project investigated the incorporation of this compound into poly(thiophene) derivatives to enhance conductivity. The results indicated that the modified polymers exhibited improved charge transport properties, which are essential for applications in organic solar cells and light-emitting diodes (LEDs) .

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-2-thienyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Methoxyphenoxy)ethanamine

- 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethanamine

- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Uniqueness

2-(3-Methyl-2-thienyl)ethanamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Biologische Aktivität

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: 2-(3-Methyl-2-thienyl)ethanamine

- Molecular Formula: C₉H₁₃N

- Molecular Weight: 135.21 g/mol

Structural Characteristics:

The compound features a thienyl group, which contributes to its unique pharmacological profile. The presence of the methyl group on the thienyl ring enhances its lipophilicity, potentially impacting its absorption and distribution in biological systems.

Pharmacological Profile

Research indicates that this compound exhibits significant binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR). The activation of this receptor is primarily responsible for the analgesic and euphoric effects associated with opioid compounds.

Key Findings:

- Mu-opioid Receptor Affinity: Studies have shown that compounds similar to 3-Methylthiofentanyl demonstrate high binding affinities to MOR, leading to potent analgesic effects.

- Psychoactive Effects: The compound has been reported to induce effects akin to those of other opioids, including sedation and euphoria.

Toxicology and Safety Profile

While the therapeutic potential is significant, the safety profile of this compound raises concerns. Reports indicate that it may lead to severe respiratory depression, a common risk associated with opioid use.

Case Studies:

- Case Study on Overdose Incidents: A review of clinical cases revealed instances of overdose linked to synthetic opioids, including 3-Methylthiofentanyl. Patients exhibited symptoms such as respiratory failure and altered mental status.

- Comparative Toxicity Analysis: A comparative study highlighted that 3-Methylthiofentanyl had a higher potency compared to traditional fentanyl, necessitating caution in its use.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively activate intracellular signaling pathways associated with opioid receptor activation. This includes:

- cAMP Reduction: Activation leads to decreased cyclic AMP levels, which is a hallmark of mu-opioid receptor signaling.

- β-Arrestin Recruitment: The compound also promotes β-arrestin recruitment, indicating a bias towards G-protein signaling pathways.

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding pain management:

- Analgesic Efficacy: Animal testing indicated that doses of 3-Methylthiofentanyl produced significant analgesic effects comparable to morphine.

- Behavioral Assessment: Behavioral assays demonstrated reduced pain sensitivity in subjects administered with the compound.

Data Tables

Eigenschaften

IUPAC Name |

2-(3-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-3-5-9-7(6)2-4-8/h3,5H,2,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXLLWPAXDMLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559371 | |

| Record name | 2-(3-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125140-63-8 | |

| Record name | 2-(3-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(3-Methyl-2-thienyl)ethyl]amine hydrochloridehydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.